molecular formula C10H9NO3 B6163508 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid CAS No. 933726-65-9

3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Cat. No.: B6163508
CAS No.: 933726-65-9
M. Wt: 191.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is a bicyclic heterocyclic compound featuring a partially hydrogenated isoquinoline scaffold with a ketone group at the 3-position and a carboxylic acid substituent at the 6-position. This structure confers unique physicochemical properties, enabling interactions with biological targets such as tubulin, making it a promising scaffold for anticancer drug development . Its derivatives have demonstrated potent antiproliferative activity, particularly in inhibiting tubulin polymerization, a mechanism critical for disrupting cancer cell division .

Properties

CAS No.

933726-65-9

Molecular Formula

C10H9NO3

Molecular Weight

191.2

Purity

95

Origin of Product

United States

Chemical Reactions Analysis

Reduction Reactions

The 3-oxo group undergoes selective reduction to form secondary alcohols, a key step in generating hydroquinoline derivatives.

Key Reagents and Conditions:

  • Diisobutylaluminum hydride (DIBAL-H): Reduces the ketone to an alcohol while preserving the carboxylic acid group .

  • Catalytic hydrogenation: Employed in multi-step syntheses to saturate double bonds or reduce intermediates .

Example Reaction:

3-Oxo-THIQ-6-COOHDIBAL-H, anhydrous THF3-Hydroxy-THIQ-6-COOH\text{3-Oxo-THIQ-6-COOH} \xrightarrow{\text{DIBAL-H, anhydrous THF}} \text{3-Hydroxy-THIQ-6-COOH}

Cyclization and Condensation Reactions

The tetrahydroisoquinoline core participates in cyclization reactions to construct complex heterocycles.

Pictet–Spengler Condensation:

  • Reacts with aldehydes (e.g., formaldehyde) in the presence of BF3_3·OEt2_2 to form tetracyclic alkaloid derivatives .

  • This reaction is pivotal for synthesizing neuroactive compounds .

Bischler–Nepieralski Reaction:

  • Facilitates the formation of isoquinoline derivatives via intramolecular cyclization under acidic conditions .

Functional Group Transformations at the Carboxylic Acid

The carboxylic acid group at position 6 is amenable to standard derivatization reactions.

Esterification:

  • Reacts with alcohols (e.g., methanol) under acid catalysis (H2_2SO4_4) to yield esters .
    Amidation:

  • Forms bioactive amides when treated with amines (e.g., aniline) using coupling agents like DCC .

Reductive Amination

The NH group in the tetrahydroisoquinoline ring undergoes reductive amination with ketones or aldehydes to produce N-alkylated derivatives.

Example:

3-Oxo-THIQ-6-COOH+RCHONaBH3CNN-Alkylated Derivative\text{3-Oxo-THIQ-6-COOH} + \text{RCHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-Alkylated Derivative}

This method is used to enhance blood-brain barrier penetration in neurotherapeutic agents .

Biological Activity-Driven Modifications

Derivatives of this compound exhibit antiproliferative effects by inhibiting tubulin polymerization. Key modifications include:

Modification SiteReagent/TargetBiological OutcomeSource
Carboxylic AcidAminesEnhanced tubulin inhibition (IC50_{50} = 3.97 μM)
3-Oxo GroupReductionIncreased metabolic stability

Comparative Reactivity of Analogues

CompoundReactive SitesDominant ReactionApplication
3-Oxo-THIQ-6-COOH3-oxo, 6-COOHAmidation, ReductionAnticancer agents
1-Oxo-THIQ-6-COOH1-oxo, 6-COOHEsterificationAPN inhibition
(S)-THIQ-3-COOH3-COOH, chiral centerChiral resolutionNeuroprotection

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5,7-Dichloro-1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid

  • Applications : A key intermediate in synthesizing Lifitegrast , a drug for dry eye disease. Optimized synthetic routes achieve yields up to 80%, surpassing earlier methods (66%) .
  • Biological Activity : While less studied for antiproliferative effects, its role in Lifitegrast highlights utility in ophthalmology rather than oncology .

N-Substituted 3-Oxo-Tetrahydroquinoxaline-6-Carboxylic Acid Derivatives

  • Structural Differences: Replacement of the isoquinoline core with a quinoxaline ring and N-substituents (e.g., ethyl, aryl groups) alters tubulin-binding affinity .
  • Biological Activity: Compound 13d (N-substituted derivative) exhibits IC50 values of 0.071–0.164 μM against HeLa, SMMC-7721, and K562 cancer cells, with tubulin polymerization inhibition (IC50 = 3.97 μM) . (2R)-2-Ethyl-3-oxo-tetrahydroquinoxaline-6-carboxylic acid (PDB ID: 5GV) shows structural similarity but lacks reported biological data .

Methyl 3-Oxo-1,2,3,4-Tetrahydroquinoxaline-6-Carboxylate

  • Structural Differences : Esterification of the carboxylic acid group improves lipid solubility, enhancing bioavailability .
  • Applications: Primarily used as a synthetic intermediate. No direct anticancer activity reported, but its ester group facilitates further functionalization .

6-Hydroxy-1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid

Comparative Analysis Table

Compound Name Key Substituents Biological Activity/Application IC50 (μM) or Yield (%) Reference ID
3-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid 3-ketone, 6-COOH Tubulin polymerization inhibition Tubulin IC50: ~3.97*
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid 5,7-Cl, 6-COOH Lifitegrast intermediate Synthetic yield: 80%
N-Substituted 3-oxo-tetrahydroquinoxaline-6-carboxylic acid (13d) N-aryl, 3-ketone, 6-COOH Antiproliferative activity HeLa: 0.126; SMMC-7721: 0.071
Methyl 3-oxo-tetrahydroquinoxaline-6-carboxylate 3-ketone, 6-COOCH3 Synthetic intermediate N/A

*Value from quinoxaline analog (13d).

Key Findings and Implications

  • Anticancer Potential: Derivatives with N-substituents on the quinoxaline/isoquinoline core show superior antiproliferative activity, likely due to enhanced tubulin binding .
  • Structural Optimization: Chlorine substitution (e.g., 5,7-dichloro) improves synthetic utility for non-oncological applications, such as ophthalmology .
  • Ester vs. Acid : Esterification (e.g., methyl carboxylate) may trade biological activity for improved pharmacokinetics, warranting further study .

This analysis underscores the versatility of the tetrahydroisoquinoline scaffold, with substituent choice dictating biological or synthetic utility. Future research should explore hybrid derivatives combining chlorination and N-substitution for dual therapeutic applications.

Biological Activity

3-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (THIQ) is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. Characterized by its unique structure, it includes a tetrahydroisoquinoline backbone with a carboxylic acid functional group. This article presents a detailed overview of its biological activities, synthesis methods, and potential applications in pharmacology.

  • Molecular Formula : C10H9NO3
  • Molecular Weight : Approximately 191.19 g/mol

The compound's reactivity is largely due to its functional groups, which allow it to participate in various chemical reactions typical of carboxylic acids. This versatility makes it a valuable intermediate in organic synthesis.

Antioxidant Properties

Research indicates that THIQ exhibits significant antioxidant activity. It has the ability to scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage and various diseases associated with oxidative stress .

Antiproliferative Effects

THIQ has demonstrated promising antiproliferative effects against several cancer cell lines. A study highlighted that derivatives of THIQ were synthesized and evaluated for their biological activities, showing potent inhibition of cell proliferation in HeLa and K562 cell lines with IC50 values as low as 0.071 μM . The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Cell LineIC50 (μM)
HeLa0.126
SMMC-77210.071
K5620.164

Interaction with Biological Targets

THIQ's binding affinity with various biological targets has been explored. Preliminary studies suggest interactions with enzymes and receptors critical for cellular functions. For instance, it has been identified as a potential inhibitor of tubulin polymerization, making it a candidate for further development as an antitumor agent .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Involves the reaction of alicyclic α,β-diketones with α,β-diamines.
  • Oxidation Processes : Introduces the keto group at the 3-position.
  • Utilization of Continuous Flow Reactors : Optimizes large-scale production while ensuring consistent yields.

Case Studies

A notable case study involved the synthesis and evaluation of N-substituted derivatives of THIQ for their antiproliferative activity against cancer cells. The study revealed that specific substitutions enhanced biological activity and provided insights into structure-activity relationships (SAR) .

Potential Applications

Due to its biological properties, THIQ has potential applications in:

  • Cancer Therapy : As a tubulin polymerization inhibitor.
  • Antioxidant Formulations : To combat oxidative stress-related diseases.
  • Pharmaceutical Development : As a scaffold for synthesizing novel therapeutic agents targeting various diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using substituted tetrahydroquinoline precursors. For example, aluminum chloride in 1,2-dichlorobenzene at elevated temperatures (378 K) promotes intramolecular cyclization, yielding the target structure . Optimization includes controlling reaction time (e.g., 5 hours) and stoichiometry (e.g., 10:1 AlCl₃ to substrate ratio). Post-reaction purification via recrystallization (ethanol or ethanol/hexane mixtures) enhances purity (>95%) . Monitoring by TLC and adjusting pH during workup (e.g., sodium bicarbonate) minimizes byproducts.

Q. How should researchers characterize the purity and structural conformation of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., methyl groups at δ 1.15 ppm, aromatic protons at δ 6.95–7.13 ppm) and compare to reference data .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700–1730 cm⁻¹ and NH/OH bonds at ~3200–3500 cm⁻¹ .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., dihedral angles between carboxyl and aromatic rings) and validate hydrogen-bonding networks (e.g., O–H⋯O dimers) .
  • Elemental Analysis : Verify empirical composition (e.g., C, H, N within ±0.3% of theoretical values) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear EN 166-certified safety goggles, nitrile gloves, and flame-retardant lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
  • Spill Management : Contain spills with inert absorbents (e.g., sand) and avoid water to prevent environmental release .
  • Storage : Keep in sealed containers under dry, inert atmospheres to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How do substituents on the tetrahydroisoquinoline core influence antibacterial activity in derivatives like this compound?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., fluorine at position 6) enhance Gram-positive bacterial inhibition by increasing membrane permeability . Modifications at position 7 (e.g., cyclopropyl or methoxyimino groups) improve pharmacokinetic properties, such as serum stability . Computational docking (e.g., with DNA gyrase) and MIC assays against S. aureus and E. coli are used to validate hypotheses .

Q. What strategies resolve contradictions in NMR data for stereoisomeric derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR peak splitting (e.g., unresolved diastereomers) require advanced techniques:

  • NOESY/ROESY : Identify spatial proximity of protons to distinguish cis vs. trans configurations .
  • Chiral HPLC : Separate enantiomers using cellulose-based columns and polar mobile phases (e.g., hexane/isopropanol).
  • Dynamic NMR : Analyze temperature-dependent coalescence of signals to assess rotational barriers .

Q. How can researchers design stable prodrugs or formulations of this compound for in vivo studies?

  • Methodological Answer :

  • Esterification : Convert the carboxylic acid to methyl or ethyl esters to improve bioavailability. Hydrolysis under physiological conditions regenerates the active form .
  • Salt Formation : Use sodium or potassium salts to enhance aqueous solubility (tested via shake-flask method at pH 7.4) .
  • Nanoparticle Encapsulation : Employ PLGA nanoparticles (size <200 nm via dynamic light scattering) for sustained release in pharmacokinetic assays .

Q. What mechanistic insights explain the cyclization efficiency during synthesis of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations identify transition states and activation energies for key steps (e.g., AlCl₃-mediated Friedel-Crafts cyclization). Kinetic studies (e.g., varying temperature from 298–378 K) reveal a first-order dependence on substrate concentration, with Arrhenius plots confirming an Eₐ of ~50 kJ/mol . Solvent polarity (measured by Kamlet-Taft parameters) correlates with yield, where dichlorobenzene outperforms less polar solvents .

Data Interpretation and Contradiction Analysis

Q. How should researchers address inconsistent yields reported for similar synthetic protocols?

  • Methodological Answer : Variability often stems from impurities in starting materials (e.g., 3-amino-2,4,5-trifluorobenzoic acid purity <95%) or trace moisture in AlCl₃ . Replicate reactions under strictly anhydrous conditions (Schlenk line) and characterize intermediates by LC-MS to identify bottlenecks. Statistical tools (e.g., ANOVA) can isolate critical factors (e.g., stirring rate, reagent freshness) .

Q. Why do some derivatives exhibit unexpected bioactivity despite structural similarity?

  • Methodological Answer : Subtle conformational changes (e.g., planarity of the carboxyl group relative to the aromatic ring) alter target binding. Molecular dynamics simulations (e.g., 100 ns trajectories) show that substituents at position 3 disrupt hydrogen bonding with bacterial topoisomerase IV . Validate via isothermal titration calorimetry (ITC) to measure binding affinity differences.

Tables for Key Data

Property Value/Observation Reference
Melting Point398–341 K (recrystallized)
IR ν(C=O)1731 cm⁻¹ (ester), 1701 cm⁻¹ (amide)
X-ray Dihedral Angle6.8° (carboxyl vs. benzene)
MIC (S. aureus)0.5 µg/mL (fluoro derivative)
Solubility in Water<0.1 mg/mL (acid form)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.